Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate
CAS No.: 18153-16-7
Cat. No.: VC7492950
Molecular Formula: C13H10N2O2
Molecular Weight: 226.235
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18153-16-7 |
|---|---|
| Molecular Formula | C13H10N2O2 |
| Molecular Weight | 226.235 |
| IUPAC Name | ethyl 2-cyano-3-(3-cyanophenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-4-3-5-11(6-10)8-14/h3-7H,2H2,1H3 |
| Standard InChI Key | IUQFOTOMLHSZIN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate belongs to the cyanoacrylate family, characterized by an α-cyano group adjacent to an ester moiety. The molecule comprises:
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A propenoate backbone () providing conjugation stability.
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A 3-cyanophenyl substituent at the β-position, introducing steric and electronic effects.
The planar geometry of the α,β-unsaturated system facilitates resonance stabilization, while the para-cyano group on the phenyl ring enhances electrophilicity. X-ray crystallographic studies of analogous compounds reveal syn-periplanar conformations (C–C–C–C torsion angles <10°), promoting delocalization.
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.235 g/mol |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| Melting Point | 112–115°C (literature range for analogs) |
| Stability | Hydrolytically sensitive under basic conditions |
The compound’s lipophilicity () suggests moderate membrane permeability, relevant for biological studies.
Synthesis and Production
Knoevenagel Condensation
The primary synthesis route involves a Knoevenagel condensation between ethyl cyanoacetate and 3-cyanobenzaldehyde:
Reaction Conditions:
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Catalyst: Piperidine or pyridine (5–10 mol%).
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Solvent: Ethanol or methanol under reflux (60–80°C).
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Yield: 65–75% after recrystallization.
Industrial and Alternative Methods
Microwave-Assisted Synthesis:
Using titanium(IV) tetraethanolate as a catalyst, reaction times reduce from 12 hours to 30 minutes, achieving yields >85%.
Continuous Flow Reactors:
Microreactor systems enhance heat/mass transfer, minimizing side products (e.g., hydrolysis derivatives) and scaling production efficiently.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits MIC values of 32 µg/mL and 64 µg/mL, respectively. The mechanism likely involves membrane disruption via interaction with phospholipid headgroups.
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity
| Compound | Substituent | Reactivity (Relative) |
|---|---|---|
| Ethyl-2-cyano-3-(4-cyanophenyl)prop-2-enoate | Para-cyano phenyl | Higher electrophilicity |
| Ethyl-2-cyano-3-(2-methoxyphenyl)prop-2-enoate | Ortho-methoxy phenyl | Reduced conjugation |
The meta-cyano configuration in the target compound optimizes steric accessibility for nucleophilic attacks compared to ortho or para isomers.
Biological Performance Comparison
| Compound | Antitumor IC (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Ethyl-2-cyano-3-(3-cyanophenyl)prop-2-enoate | 12–15 | 32–64 |
| Ethyl-2-cyano-3-(4-methylphenyl)prop-2-enoate | 28–35 | 128–256 |
The dual cyano groups enhance target engagement compared to methyl-substituted analogs.
Future Directions and Challenges
Therapeutic Development
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring (e.g., halogenation) to optimize pharmacokinetics.
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Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to improve aqueous solubility and bioavailability.
Synthetic Advancements
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Photocatalytic Methods: Exploring visible-light-mediated synthesis for greener production.
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Enzymatic Resolution: Lipase-catalyzed asymmetric synthesis to access enantiopure forms.
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